molecular formula C21H17ClN2O4 B4284552 N'-{3-[(2-chlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide

N'-{3-[(2-chlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide

Cat. No. B4284552
M. Wt: 396.8 g/mol
InChI Key: FNFJAINASQDRFN-FSJBWODESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{3-[(2-chlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide, also known as CB-HYD-02, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, and its mechanism of action and physiological effects have been investigated in detail.

Mechanism of Action

The mechanism of action of N'-{3-[(2-chlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. It has been shown to inhibit the expression of NF-κB, COX-2, and iNOS, which are involved in inflammation and cancer cell growth. N'-{3-[(2-chlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N'-{3-[(2-chlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. N'-{3-[(2-chlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide has also been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N'-{3-[(2-chlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide has several advantages for lab experiments. It is easy to synthesize, stable, and has a high purity. N'-{3-[(2-chlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide also has low toxicity and can be easily administered to animal models. However, there are also some limitations to using N'-{3-[(2-chlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide in lab experiments. Its solubility in water is limited, which can make it difficult to administer in certain experiments. N'-{3-[(2-chlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide also has limited bioavailability, which can affect its effectiveness in certain applications.

Future Directions

There are several future directions related to N'-{3-[(2-chlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide that can be explored. Further studies can be conducted to investigate its potential therapeutic applications in other diseases, such as Parkinson's disease and multiple sclerosis. The mechanism of action of N'-{3-[(2-chlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide can also be further investigated to identify other enzymes and signaling pathways that it may inhibit. Additionally, studies can be conducted to improve the bioavailability and solubility of N'-{3-[(2-chlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide, which can increase its effectiveness in certain applications.

Scientific Research Applications

N'-{3-[(2-chlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide has been studied extensively for its potential therapeutic applications in various scientific research studies. It has been shown to have anticancer, antitumor, and anti-inflammatory properties. N'-{3-[(2-chlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide has also been investigated for its potential use as a neuroprotective agent and in the treatment of Alzheimer's disease.

properties

IUPAC Name

N-[(E)-[3-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]-2,5-dihydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O4/c22-19-7-2-1-5-15(19)13-28-17-6-3-4-14(10-17)12-23-24-21(27)18-11-16(25)8-9-20(18)26/h1-12,25-26H,13H2,(H,24,27)/b23-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFJAINASQDRFN-FSJBWODESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)C=NNC(=O)C3=C(C=CC(=C3)O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)/C=N/NC(=O)C3=C(C=CC(=C3)O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-{3-[(2-chlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide
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N'-{3-[(2-chlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide
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N'-{3-[(2-chlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide
Reactant of Route 6
N'-{3-[(2-chlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide

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